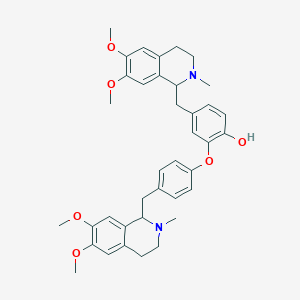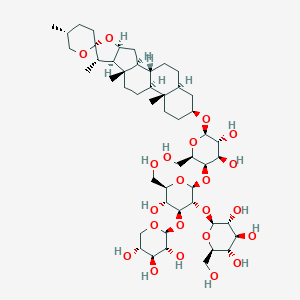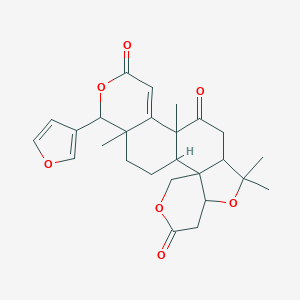
Desoxylimonin
Übersicht
Beschreibung
Deoxylimonin ist eine natürlich vorkommende Triterpenoidverbindung, die hauptsächlich in Grapefruitkernen gefunden wird. Es ist bekannt für seine antiproliferativen Aktivitäten gegen Krebszellen und hat in verschiedenen medizinischen Anwendungen Potenzial gezeigt . Deoxylimonin ist ein Derivat von Limonin, einem weiteren bekannten Limonoid, und teilt viele seiner vorteilhaften Eigenschaften.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Ein praktischer synthetischer Weg für Deoxylimonin umfasst eine Reihe von Schritten, um Limonin in seine entsprechenden Aminoderivate umzuwandeln. Dieser Prozess beinhaltet typischerweise die Verwendung der Mitsunobu-Reaktion, um den Ringschluss zu erreichen . Der synthetische Weg besteht aus fünf Schritten und wurde erfolgreich angewendet, um verschiedene Deoxylimoninderivate zu produzieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Deoxylimonin basiert hauptsächlich auf der Extraktion aus natürlichen Quellen, wie z. B. Grapefruitkernen. Die Verbindung wird dann gereinigt und für verschiedene Anwendungen verarbeitet. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer chromatographischen Reinigung, um hochreines Deoxylimonin zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Deoxylimonin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Deoxylimonin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Deoxylimonin in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Aminogruppen, sind bei der Synthese von Deoxylimoninderivaten üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Aminogruppensubstitutionen beinhalten oft Reagenzien wie tertiäre Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Aminoderivate von Deoxylimonin, die eine verbesserte entzündungshemmende und analgetische Aktivität gezeigt haben .
Wissenschaftliche Forschungsanwendungen
Deoxylimonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese verschiedener Derivate mit verbesserten pharmakologischen Eigenschaften verwendet.
Industrie: Wird bei der Entwicklung neuer Medikamente und als Naturprodukt in Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
Deoxylimonin entfaltet seine Wirkung, indem es die Synthese von DNA und RNA hemmt, was durch Blockierung bakterieller Enzyme wie Desoxyribonukleasen und Ribonukleasen erreicht wird . Dieser Mechanismus ist besonders wirksam in Krebszellen, was zu einer reduzierten Proliferation und zum endgültigen Zelltod führt.
Wirkmechanismus
Deoxylimonin exerts its effects by inhibiting the synthesis of DNA and RNA, which is achieved by blocking bacterial enzymes such as deoxyribonucleases and ribonucleases . This mechanism is particularly effective in cancer cells, leading to their reduced proliferation and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Limonin: Eine eng verwandte Verbindung mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.
Nomilin: Ein weiteres Limonoid mit potenziellen Antikrebs- und entzündungshemmenden Wirkungen.
Obacunone: Bekannt für seine Antikrebs- und entzündungshemmenden Aktivitäten.
Einzigartigkeit von Deoxylimonin
Deoxylimonin zeichnet sich durch seine verbesserte Löslichkeit und seine verbesserten pharmakologischen Eigenschaften im Vergleich zu Limonin aus. Seine Derivate haben eine überlegene entzündungshemmende und analgetische Aktivität gezeigt, was es zu einer wirksameren Verbindung für medizinische Anwendungen macht .
Eigenschaften
IUPAC Name |
18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTATOGBENCRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912999 | |
| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desoxylimonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
989-23-1 | |
| Record name | Deoxylimonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESOXYLIMONIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
323 - 325 °C | |
| Record name | Desoxylimonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


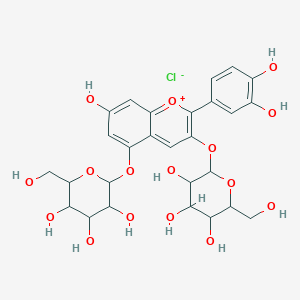

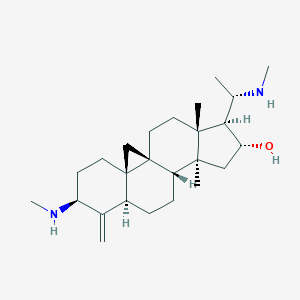
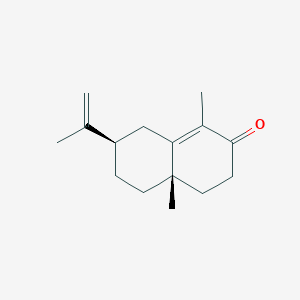
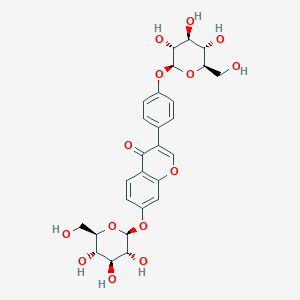
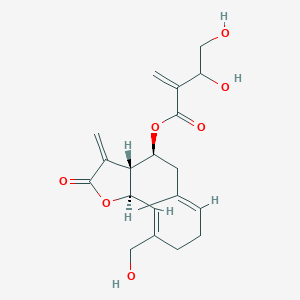

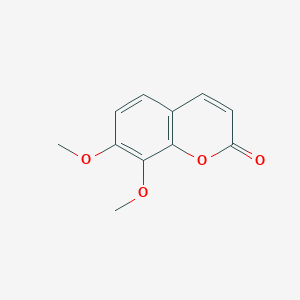
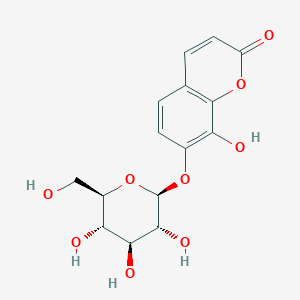
![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
